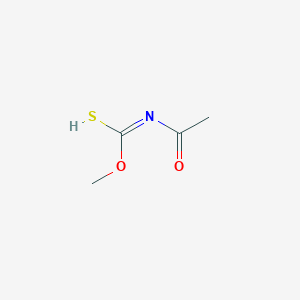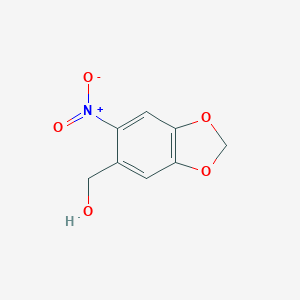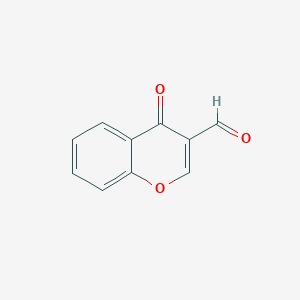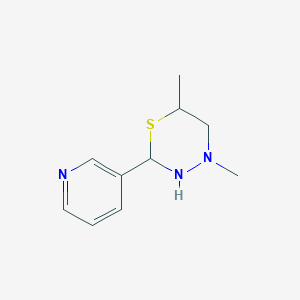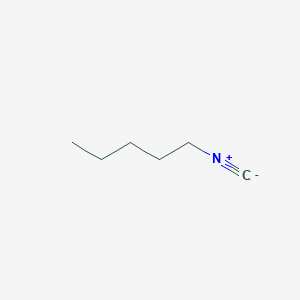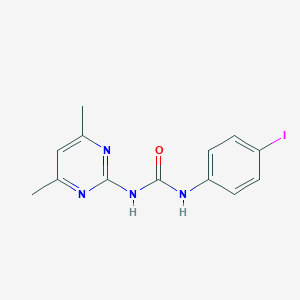
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- is a chemical compound that has been used in various scientific research applications. It is a derivative of urea and has been synthesized using different methods.
作用机制
The mechanism of action of Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- is not well understood. However, studies have shown that the compound binds to specific receptors in the brain and other tissues. The binding of the compound to these receptors leads to changes in the biochemical and physiological processes in the body.
生化和生理效应
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- has been shown to have various biochemical and physiological effects. Studies have shown that the compound can cross the blood-brain barrier and bind to specific receptors in the brain. The binding of the compound to these receptors leads to changes in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. The compound has also been shown to have an effect on the metabolism of glucose in the brain.
实验室实验的优点和局限性
One of the advantages of using Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- in lab experiments is its ability to cross the blood-brain barrier and bind to specific receptors in the brain. This makes it useful in the study of various neurological disorders. However, the compound has limitations in terms of its stability and availability. It is also relatively expensive, which limits its use in some experiments.
未来方向
There are several future directions for the use of Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- in scientific research. One of the directions is the development of new radiopharmaceuticals using the compound. Another direction is the study of the compound's effect on specific receptors in the brain and other tissues. The compound's potential use in the treatment of various neurological disorders is also an area of future research.
合成方法
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- can be synthesized using various methods. One of the commonly used methods is the reaction of 4,6-dimethyl-2-chloropyrimidine with p-iodophenyl isocyanate in the presence of a base. Another method involves the reaction of 4,6-dimethyl-2-pyrimidinyl isocyanate with p-iodophenylamine. The yield of the synthesis method varies depending on the method used.
科学研究应用
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- has been used in various scientific research applications. One of the significant applications is in the field of radiopharmaceuticals. The compound has been used as a radiotracer for the imaging of the brain and the diagnosis of cancer. It has also been used in the synthesis of other radiopharmaceuticals.
属性
CAS 编号 |
16018-70-5 |
|---|---|
产品名称 |
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- |
分子式 |
C13H13IN4O |
分子量 |
368.17 g/mol |
IUPAC 名称 |
1-(4,6-dimethylpyrimidin-2-yl)-3-(4-iodophenyl)urea |
InChI |
InChI=1S/C13H13IN4O/c1-8-7-9(2)16-12(15-8)18-13(19)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H2,15,16,17,18,19) |
InChI 键 |
CKRXIJJKGQHVIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)I)C |
规范 SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)I)C |
其他 CAS 编号 |
16018-70-5 |
同义词 |
1-(4,6-Dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)urea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



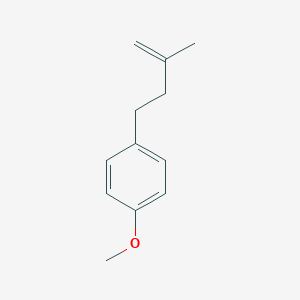
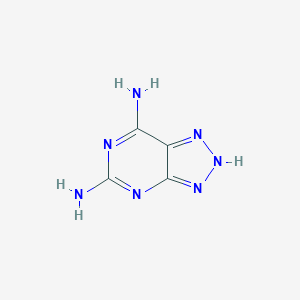
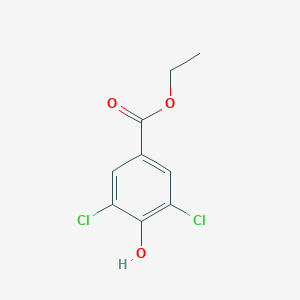
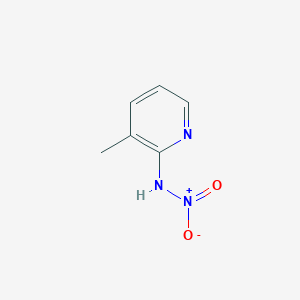
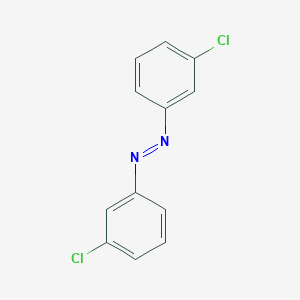
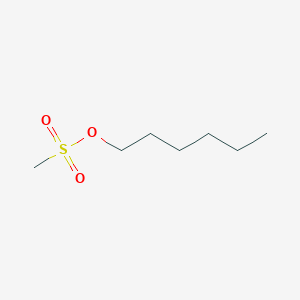
![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)
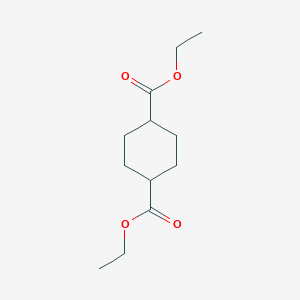
![7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B97562.png)
